molecular formula C13H19N3O2 B15113714 6-cyclopropyl-N-[(1,4-dioxan-2-yl)methyl]-N-methylpyrimidin-4-amine

6-cyclopropyl-N-[(1,4-dioxan-2-yl)methyl]-N-methylpyrimidin-4-amine

Cat. No.: B15113714
M. Wt: 249.31 g/mol
InChI Key: MXXJURZLSIUANO-UHFFFAOYSA-N
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Description

6-cyclopropyl-N-[(1,4-dioxan-2-yl)methyl]-N-methylpyrimidin-4-amine is a complex organic compound that features a cyclopropyl group, a dioxane ring, and a pyrimidine core

Preparation Methods

The synthesis of 6-cyclopropyl-N-[(1,4-dioxan-2-yl)methyl]-N-methylpyrimidin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the formation of the pyrimidine core, followed by the introduction of the cyclopropyl and dioxane groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and organic solvents like dimethylformamide (DMF). Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and large-scale reactors .

Chemical Reactions Analysis

6-cyclopropyl-N-[(1,4-dioxan-2-yl)methyl]-N-methylpyrimidin-4-amine can undergo various chemical reactions, including:

Scientific Research Applications

6-cyclopropyl-N-[(1,4-dioxan-2-yl)methyl]-N-methylpyrimidin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: This compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.

    Industry: It is used in the development of specialty chemicals and advanced materials, including polymers and coatings

Mechanism of Action

The mechanism of action of 6-cyclopropyl-N-[(1,4-dioxan-2-yl)methyl]-N-methylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved can vary depending on the specific application, but often include key signaling pathways in cells .

Comparison with Similar Compounds

6-cyclopropyl-N-[(1,4-dioxan-2-yl)methyl]-N-methylpyrimidin-4-amine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C13H19N3O2

Molecular Weight

249.31 g/mol

IUPAC Name

6-cyclopropyl-N-(1,4-dioxan-2-ylmethyl)-N-methylpyrimidin-4-amine

InChI

InChI=1S/C13H19N3O2/c1-16(7-11-8-17-4-5-18-11)13-6-12(10-2-3-10)14-9-15-13/h6,9-11H,2-5,7-8H2,1H3

InChI Key

MXXJURZLSIUANO-UHFFFAOYSA-N

Canonical SMILES

CN(CC1COCCO1)C2=NC=NC(=C2)C3CC3

Origin of Product

United States

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